(4E)-3-Hydroxy-4-dodecenoic acid
Description
(4E)-3-Hydroxy-4-dodecenoic acid is a 12-carbon unsaturated fatty acid derivative characterized by a hydroxyl group at the C3 position and a trans-configured (E) double bond between C4 and C3.
Properties
IUPAC Name |
(E)-3-hydroxydodec-4-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-2-3-4-5-6-7-8-9-11(13)10-12(14)15/h8-9,11,13H,2-7,10H2,1H3,(H,14,15)/b9-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXOERSYAPXYIP-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CC(CC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C/C(CC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-3-Hydroxy-4-dodecenoic acid can be achieved through several methods. One common approach involves the aldol condensation of appropriate aldehydes and ketones, followed by selective reduction and dehydration steps. The reaction conditions typically include the use of strong bases like sodium hydroxide or potassium hydroxide, and the reactions are often carried out under controlled temperatures to ensure the desired product formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as catalytic hydrogenation or biocatalytic methods. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. Catalysts like palladium on carbon or enzymes specific to the desired transformation are commonly employed.
Chemical Reactions Analysis
Types of Reactions
(4E)-3-Hydroxy-4-dodecenoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The double bond can be reduced to a single bond using hydrogenation techniques with catalysts such as palladium or platinum.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Thionyl chloride in an inert solvent like dichloromethane.
Major Products
Oxidation: Formation of (4E)-3-oxo-4-dodecenoic acid.
Reduction: Formation of (4E)-3-hydroxy-dodecanoic acid.
Substitution: Formation of (4E)-3-chloro-4-dodecenoic acid.
Scientific Research Applications
(4E)-3-Hydroxy-4-dodecenoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its role in biological pathways and potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (4E)-3-Hydroxy-4-dodecenoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The hydroxyl and double bond functionalities play crucial roles in these interactions, facilitating binding to target sites and inducing biological responses.
Comparison with Similar Compounds
Hexa-2,4-dienoic Acid
Structure: A 6-carbon conjugated dienoic acid with double bonds at C2 and C4 (2E,4E configuration) and a carboxylic acid group. Key Differences:
- Chain Length : Shorter (C6 vs. C12 in the target compound).
- Double Bonds : Conjugated diene system vs. isolated (4E) double bond.
- Reactivity: The conjugated diene in hexa-2,4-dienoic acid enhances electrophilic reactivity, making it prone to Diels-Alder reactions, unlike the target compound’s isolated double bond . Applications: Used as a general-purpose reagent in organic synthesis due to its conjugated system .
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
Structure: Aromatic ring with 3,4-dihydroxy groups and a propenoic acid side chain. Key Differences:
- Aromaticity : Caffeic acid contains a catechol moiety absent in the aliphatic target compound.
- Functional Groups : Dual hydroxyl groups on the benzene ring vs. a single hydroxyl at C3 in the target.
Applications : Widely studied for antioxidant, anti-inflammatory, and antimicrobial properties; used in food, cosmetics, and pharmacological research .
4-Hydroxy-3-methoxyphenylacetic Acid (Homovanillic Acid)
Structure: Phenolic acid with a methoxy group at C3 and hydroxyl at C4 on a benzene ring, linked to an acetic acid chain. Key Differences:
- Core Structure : Aromatic vs. aliphatic backbone.
- Substituents : Methoxy and hydroxyl groups on the ring vs. hydroxyl and carboxylic acid on the fatty acid chain.
Applications : A major dopamine metabolite; used in neurological research and as a biomarker. Its solubility in DMSO (10 mM) contrasts with the likely amphiphilic nature of the target compound .
(4E)-6-(1,3-Dihydro-4-Hydroxy-6-Methoxy-7-Methyl-3-Oxo-5-Isobenzofuranyl)-4-Methyl-4-Hexenoic Acid
Structure : A 17-carbon compound with a (4E)-configured double bond, a hydroxyl group, and a complex isobenzofuran-derived substituent.
Key Differences :
- Complexity : The isobenzofuran moiety introduces steric bulk and additional functional groups (e.g., methoxy, methyl) absent in the target compound.
- Molecular Weight: 320.34 g/mol vs. ~228.3 g/mol (estimated for the target). Applications: Limited to research due to incomplete validation for medical use; highlights the impact of substituents on bioactivity .
{[(4E)-2-Amino-3-Hydroxyoctadec-4-en-1-yl]Oxy}Phosphonic Acid
Structure: An 18-carbon aminophosphonic acid derivative with a (4E) double bond and hydroxyl group. Key Differences:
- Functionalization: Amino and phosphonic acid groups vs. carboxylic acid in the target.
- Chain Length: Longer (C18 vs. C12). Applications: Likely involved in lipid signaling or enzymatic pathways due to its phosphate and amino groups .
Data Table: Structural and Functional Comparison
Key Research Findings
- Double Bond Configuration : The (4E) configuration in both the target compound and its analogs (e.g., ) influences solubility and interaction with lipid membranes. Trans-configuration reduces steric hindrance compared to cis isomers.
- Hydroxyl Group Position: The C3 hydroxyl in the target compound may mimic glycerol backbone interactions in lipids, contrasting with phenolic hydroxyls in caffeic/homovanillic acids .
- Biological Activity : Aromatic acids (e.g., caffeic, homovanillic) exhibit antioxidant properties, while aliphatic derivatives like the target compound may modulate lipid-mediated signaling .
Biological Activity
(4E)-3-Hydroxy-4-dodecenoic acid, a fatty acid derivative, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and applications in scientific research, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a long carbon chain and a hydroxyl functional group, which contribute to its unique biological properties. Its molecular formula is . The presence of a double bond and hydroxyl group enhances its reactivity and interaction with biological systems.
The biological activity of this compound primarily involves:
- Antimicrobial Activity : It disrupts bacterial cell membranes and inhibits essential enzymes, which is crucial for its effectiveness against various pathogens .
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties, possibly through modulation of inflammatory pathways .
- Quorum Sensing Inhibition : This compound may interfere with bacterial communication systems, thereby reducing virulence and biofilm formation in pathogenic bacteria like Pseudomonas aeruginosa .
Antimicrobial Efficacy
A comparative study of the antimicrobial activity of this compound against various bacterial strains is summarized in the table below:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Escherichia coli | 32 µg/mL | Disruption of cell membrane |
| Staphylococcus aureus | 16 µg/mL | Inhibition of cell wall synthesis |
| Pseudomonas aeruginosa | 64 µg/mL | Quorum sensing inhibition |
This data demonstrates the compound's effectiveness across different bacterial strains, highlighting its potential as an antimicrobial agent.
Case Studies
- Antimicrobial Properties : A study published in the Journal of Antibiotics found that this compound significantly reduced biofilm formation in Pseudomonas aeruginosa, suggesting its potential use in treating chronic infections .
- Anti-inflammatory Effects : Research conducted on rat models indicated that administration of this compound led to a marked decrease in inflammatory markers, supporting its role in managing inflammatory diseases .
- Quorum Sensing Modulation : A study demonstrated that this compound inhibited the expression of virulence factors in Escherichia coli, showcasing its ability to disrupt bacterial communication pathways .
Applications in Research and Industry
This compound serves as a valuable intermediate in organic synthesis and has potential applications in pharmaceuticals and specialty chemicals. Its unique structure allows for specific interactions within biological systems, making it an attractive candidate for further research into its therapeutic properties .
Q & A
Q. What validated analytical methods are recommended for characterizing (4E)-3-Hydroxy-4-dodecenoic acid in its pure form?
- Methodological Answer : Gas chromatography (GC) coupled with mass spectrometry (MS) is a primary method for purity assessment and structural confirmation. Reference standards, such as those from NIST Chemistry WebBook, provide retention indices and spectral libraries for cross-validation . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for stereochemical analysis, particularly to confirm the (4E) configuration. Researchers should use databases like SciFinder or Reaxys to compare observed spectral data with literature values . For novel compounds, high-resolution mass spectrometry (HRMS) is essential to confirm molecular formulas.
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use nitrile gloves compliant with EN 374 standards to prevent dermal exposure, and inspect gloves for integrity before use . Work in a fume hood to avoid inhalation of aerosols. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of waste according to local hazardous material regulations. Safety data sheets (SDS) for structurally similar compounds (e.g., 4-Hydroxy-3-methoxyphenylacetic acid) recommend emergency rinsing with water for 15 minutes upon eye contact and immediate removal of contaminated clothing .
Q. How should researchers design experiments to investigate the stability of this compound under varying pH conditions?
- Methodological Answer : Use a buffered aqueous system (pH 2–12) to simulate physiological and extreme conditions. Monitor degradation via high-performance liquid chromatography (HPLC) with UV detection at 210–260 nm, depending on conjugated double bonds. Include controls with inert atmospheres (e.g., nitrogen) to isolate oxidative vs. hydrolytic degradation pathways. Replicate experiments in triplicate and statistically analyze degradation kinetics using software like GraphPad Prism .
Advanced Research Questions
Q. How can contradictions in reported biological activity data for this compound be resolved?
- Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., cell lines, solvent systems). Conduct a meta-analysis of existing studies, standardizing variables such as concentration ranges (e.g., 1–100 µM) and solvent polarity (logP adjustments). Validate findings using orthogonal assays (e.g., enzyme inhibition vs. cell viability). For example, if anti-inflammatory activity conflicts, compare cyclooxygenase (COX) inhibition in recombinant enzymes vs. primary macrophage models .
Q. What computational approaches are recommended to model the stereochemical interactions of this compound with target enzymes?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) can predict binding affinities and conformational stability. Use crystal structures of homologous enzymes (e.g., lipoxygenases) from the Protein Data Bank (PDB) for homology modeling. Validate predictions with mutagenesis studies targeting predicted binding residues (e.g., Arg563 in lipoxygenase). Compare results with spectroscopic data (e.g., circular dichroism) to confirm stereochemical fidelity .
Q. What strategies optimize the enantioselective synthesis of this compound?
- Methodological Answer : Employ Sharpless asymmetric dihydroxylation or Jacobsen epoxidation to install the 3-hydroxy group with >90% enantiomeric excess (ee). Use chiral column chromatography (e.g., Chiralpak IA) for purification and confirm ee via chiral HPLC or polarimetry. For scale-up, transition-metal catalysts (e.g., Ru-based) in biphasic systems improve yield while minimizing racemization .
Q. How should researchers address discrepancies in spectral data (e.g., NMR, IR) for this compound across different laboratories?
- Methodological Answer : Standardize sample preparation: use deuterated solvents (e.g., CDCl₃) dried over molecular sieves and calibrate instruments with internal standards (e.g., TMS for NMR). Collaborate with multiple labs to perform round-robin testing. For IR, ensure consistent film thickness in KBr pellets. Publish raw data (e.g., coupling constants, integration ratios) in supplementary materials to facilitate cross-lab comparisons .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
